Sodium 4-chlorophenolate
Overview
Description
Sodium 4-chlorophenolate is a chemical compound with the molecular formula C₆H₄ClNaO. It is the sodium salt of 4-chlorophenol and is commonly used in various industrial and pharmaceutical applications. This compound is known for its antibacterial and antifungal properties, making it useful in a range of applications from disinfectants to preservatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenolate is typically synthesized by the reaction of 4-chlorophenol with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_6\text{H}_4\text{ClOH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{ClONa} + \text{H}_2\text{O} ] In this reaction, 4-chlorophenol is dissolved in an alkaline solution, and sodium hydroxide is added to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-chlorophenol and sodium hydroxide are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Various chlorinated phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Substituted phenolic compounds with different functional groups.
Scientific Research Applications
Sodium 4-chlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated phenolic compounds.
Biology: It is employed in studies involving bacterial and fungal inhibition due to its antimicrobial properties.
Medicine: Historically, it has been used as a topical antiseptic in ointments and as a local antibacterial agent in root canal therapy.
Industry: It is used as a fungicide, preservative, and antibacterial agent in the pharmaceutical and pesticide industries .
Mechanism of Action
The mechanism of action of sodium 4-chlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This compound targets various molecular pathways involved in cell membrane synthesis and maintenance, making it effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
- Sodium 2-chlorophenolate
- Sodium 3-chlorophenolate
- Sodium 4-bromophenolate
Comparison: Sodium 4-chlorophenolate is unique due to its specific chlorine substitution at the para position, which imparts distinct chemical and biological properties. Compared to sodium 2-chlorophenolate and sodium 3-chlorophenolate, the para-substitution in this compound results in different reactivity and antimicrobial efficacy. Sodium 4-bromophenolate, on the other hand, has a bromine atom instead of chlorine, which can lead to variations in its chemical behavior and applications .
Properties
CAS No. |
1193-00-6 |
---|---|
Molecular Formula |
C6H5ClNaO |
Molecular Weight |
151.54 g/mol |
IUPAC Name |
sodium;4-chlorophenolate |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H; |
InChI Key |
MXJBIALFHGDUPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1O)Cl.[Na] |
Key on ui other cas no. |
1193-00-6 |
Related CAS |
106-48-9 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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